molecular formula C27H20ClN3O4 B11005613 Methyl 2-[(11AS)-5-(3-chlorophenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate

Methyl 2-[(11AS)-5-(3-chlorophenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate

Cat. No.: B11005613
M. Wt: 485.9 g/mol
InChI Key: ISYMECMDAGTCIO-OWJIYDKWSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound may involve various steps, but a detailed procedure specific to this compound is not readily available in the literature.
    • the general approach would likely involve the construction of the imidazoindole core followed by esterification with benzoic acid.
    • Industrial production methods would depend on the specific application and scale, but they would likely involve efficient synthetic strategies and purification techniques.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would vary based on the specific transformation.
    • Major products could include derivatives with modified substituents or functional groups.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for designing novel molecules with specific properties.
    • In biology, it might be investigated for its potential as an anticancer agent or for other therapeutic purposes.
    • In medicine, research could explore its pharmacological effects and potential applications.
    • In industry, it could find use in materials science or drug development.
  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further study.
    • Potential molecular targets and pathways involved would depend on its specific biological activity.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds with the exact same structure.
    • you can explore related indole derivatives and compare their properties and applications.

    Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require access to specialized literature or research articles

    Properties

    Molecular Formula

    C27H20ClN3O4

    Molecular Weight

    485.9 g/mol

    IUPAC Name

    methyl 2-[(15S)-10-(3-chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate

    InChI

    InChI=1S/C27H20ClN3O4/c1-35-26(33)18-10-3-5-12-21(18)31-25(32)22-14-19-17-9-2-4-11-20(17)29-23(19)24(30(22)27(31)34)15-7-6-8-16(28)13-15/h2-13,22,24,29H,14H2,1H3/t22-,24?/m0/s1

    InChI Key

    ISYMECMDAGTCIO-OWJIYDKWSA-N

    Isomeric SMILES

    COC(=O)C1=CC=CC=C1N2C(=O)[C@@H]3CC4=C(C(N3C2=O)C5=CC(=CC=C5)Cl)NC6=CC=CC=C46

    Canonical SMILES

    COC(=O)C1=CC=CC=C1N2C(=O)C3CC4=C(C(N3C2=O)C5=CC(=CC=C5)Cl)NC6=CC=CC=C46

    Origin of Product

    United States

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